[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
The compound [(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This specific compound contains two fatty acid chains: eicosapentaenoic acid (20:5) and oleic acid (18:1). The numbers and letters in the name indicate the number of carbon atoms and double bonds in the fatty acid chains, as well as the positions of the double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with eicosapentaenoic acid and oleic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction of phosphatidylcholine from natural sources, such as egg yolk or soybeans, followed by the selective incorporation of eicosapentaenoic acid and oleic acid. This process may involve enzymatic methods to achieve high specificity and yield.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed by enzymes such as phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: The phosphate group can participate in substitution reactions, where other groups replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipases under mild conditions.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, often under basic conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Various substituted phosphatidylcholines, depending on the nucleophile used.
Scientific Research Applications
[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phospholipids in membranes and their interactions with other molecules.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular health and inflammation.
Industry: Utilized in the formulation of liposomes for drug delivery and as an emulsifier in various products.
Mechanism of Action
The mechanism of action of [(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The eicosapentaenoic acid moiety can be metabolized to produce bioactive lipid mediators, such as eicosanoids, which play roles in inflammation and other physiological processes. The oleic acid moiety contributes to the overall stability and function of the membrane.
Comparison with Similar Compounds
[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can be compared with other phosphatidylcholines that contain different fatty acid chains:
PC(160/181(9Z)): Contains palmitic acid (16:0) and oleic acid (18:1). It is more saturated and less prone to oxidation compared to .
PC(182(9Z,12Z)/205(5Z,8Z,11Z,14Z,17Z)): Contains linoleic acid (18:2) and eicosapentaenoic acid (20:5). It has a higher degree of unsaturation and different biological properties.
The uniqueness of This compound lies in its
Properties
Molecular Formula |
C46H80NO8P |
---|---|
Molecular Weight |
806.1 g/mol |
IUPAC Name |
[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-24-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,30,32,44H,6-7,9,11-13,15,17-19,23,27-29,31,33-43H2,1-5H3/b10-8-,16-14-,22-20-,24-21-,26-25-,32-30-/t44-/m1/s1 |
InChI Key |
JZKMYCPNBSRARO-YMBRLFDISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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